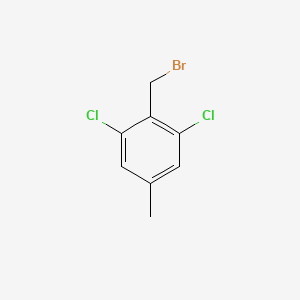

2,6-Dichloro-4-methylbenzyl bromide

Übersicht

Beschreibung

2,6-Dichloro-4-methylbenzyl Bromide is used in the preparation of potent epoxide hydrolase inhibitors . It has shown to relieve hypotension in lipopolysaccharide deficient murine models . Additionally, it has been used in the synthesis of anti-HIV drugs based on diaryltriazine (DATA) analogues .

Synthesis Analysis

A green and safe process for the synthesis of 2,6-dichlorobenzyl bromide (DCBB) was developed by conducting selective benzylic bromination of 2,6-dichlorotoluene (DCT) with H2O2 as an oxidant and HBr as a bromine source in a microchannel reactor under light irradiation . The reaction parameters were optimized, and the conversion of DCT reached up to 98.1% with a DCBB yield of 91.4% under the optimal reaction conditions .Molecular Structure Analysis

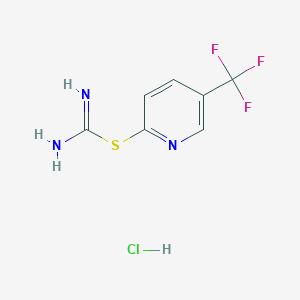

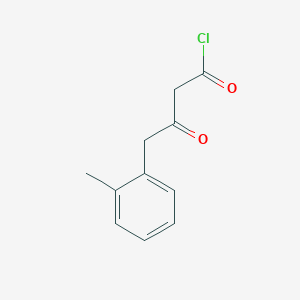

The molecular formula of 2,6-Dichloro-4-methylbenzyl bromide is C8H7BrCl2 . It belongs to the class of organic compounds known as benzyl halides.Chemical Reactions Analysis

2,6-Dichloro-4-methylbenzyl bromide, also known as DCMB, belongs to the class of organic compounds known as benzyl halides. These are organic compounds containing a halogen atom attached to a benzyl group.Physical And Chemical Properties Analysis

2,6-Dichloro-4-methylbenzyl bromide is a white crystalline solid with a melting point of 47-49°C. The molecular weight of the compound is 253.95 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structures

2,6-Dichloro-4-methylbenzyl bromide is utilized in synthesizing complex organic compounds. For instance, it was used in the synthesis of C2-symmetric bis-aldimine NCN–pincer complexes of platinum and palladium, demonstrating its role in advanced organometallic chemistry (Fossey, Russell, Malik, & Richards, 2007).

Pyrolysis Studies

The compound has been a subject of pyrolysis studies. Experiments involving the thermal decomposition of methylbenzyl radicals, using derivatives like 2,6-Dichloro-4-methylbenzyl bromide, provide insights into complex chemical processes at high temperatures (Fernandes, Gebert, & Hippler, 2002).

Chemical Synthesis

This chemical is instrumental in synthesizing a variety of compounds. For example, it is used in the synthesis of new (chlor0)aminosilanes, highlighting its versatility in producing organosilicon compounds (Walawalkar & Murugavel, 2001).

Organic Synthesis Applications

In the field of organic synthesis, 2,6-Dichloro-4-methylbenzyl bromide plays a critical role. It has been used in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a key intermediate in various chemical, medicinal, and pesticide applications (Wang Ling-ya, 2015).

Catalysis and Reaction Studies

The compound's derivatives are also studied for their catalytic properties and reaction mechanisms. For example, research has been conducted on the bromination of organic substrates, demonstrating the catalytic capabilities of derivatives of 2,6-Dichloro-4-methylbenzyl bromide (Goodman & Detty, 2004).

Wirkmechanismus

Target of Action

The primary target of 2,6-Dichloro-4-methylbenzyl bromide is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

2,6-Dichloro-4-methylbenzyl bromide interacts with its targets through a nucleophilic substitution mechanism, specifically an SN2 type mechanism . In this concerted mechanism, a nucleophile attacks the carbon at the benzylic position at the same time that the electrons kick off onto the bromine to form the bromide anion as a relatively stable leaving group .

Biochemical Pathways

The compound is involved in the benzylic bromination of aromatic compounds . This reaction is part of a broader class of reactions known as electrophilic aromatic substitutions, which are key steps in many synthetic pathways in organic chemistry .

Result of Action

The result of the action of 2,6-Dichloro-4-methylbenzyl bromide is the formation of a new carbon-bromine bond at the benzylic position of the aromatic compound . This transformation is useful in synthetic chemistry, as the newly introduced bromine atom can act as a handle for further chemical modifications .

Action Environment

The action of 2,6-Dichloro-4-methylbenzyl bromide can be influenced by various environmental factors. For instance, the rate of the SN2 reaction can be affected by the polarity of the solvent, the temperature, and the presence of other species that can act as nucleophiles or bases . Furthermore, the stability of the compound can be affected by exposure to light, heat, or air.

Safety and Hazards

Zukünftige Richtungen

The future direction in the use of 2,6-Dichloro-4-methylbenzyl bromide lies in its synthesis. A green and safe process for the synthesis of 2,6-dichlorobenzyl bromide (DCBB) was developed by conducting selective benzylic bromination of 2,6-dichlorotoluene (DCT) with H2O2 as an oxidant and HBr as a bromine source in a microchannel reactor under light irradiation . This process overcomes the risk of explosion when performing it in a batch reactor .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRICABMAPHCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylbenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)